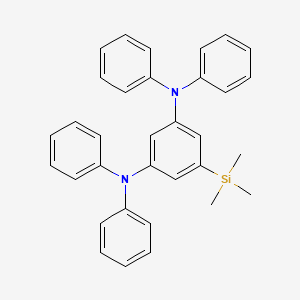
N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine: is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of tetraphenyl and trimethylsilyl groups attached to a benzene-1,3-diamine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,3-diamine as the core structure.
Trimethylsilylation: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions:
Oxidation: N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halides and catalysts depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Research: It is used in studies involving enzyme interactions and protein binding.
Industry:
Polymer Science: The compound is used in the development of novel polymers with enhanced mechanical and thermal properties.
Electronics: It is utilized in the fabrication of electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism by which N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine exerts its effects involves its interaction with specific molecular targets. The tetraphenyl and trimethylsilyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites, influencing cellular signaling pathways.
類似化合物との比較
N1,N1,N3,N3-Tetraphenylbenzene-1,3-diamine: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
N1,N1,N3,N3-Tetraphenyl-5-chlorobenzene-1,3-diamine: Contains a chlorine atom instead of a trimethylsilyl group, leading to variations in its chemical behavior.
Uniqueness: N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine is unique due to the presence of both tetraphenyl and trimethylsilyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound with a wide range of applications in scientific research and industry.
特性
分子式 |
C33H32N2Si |
|---|---|
分子量 |
484.7 g/mol |
IUPAC名 |
1-N,1-N,3-N,3-N-tetraphenyl-5-trimethylsilylbenzene-1,3-diamine |
InChI |
InChI=1S/C33H32N2Si/c1-36(2,3)33-25-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)24-32(26-33)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30/h4-26H,1-3H3 |
InChIキー |
GNTPXLSBXPXMHO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


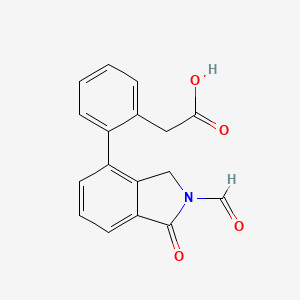

![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B15216853.png)

![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B15216867.png)
![{2-[(Pyridazin-3-yl)oxy]phenyl}methanol](/img/structure/B15216871.png)
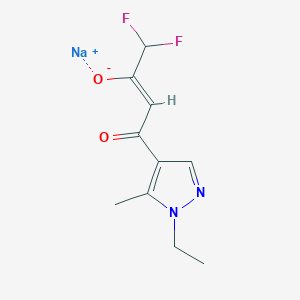
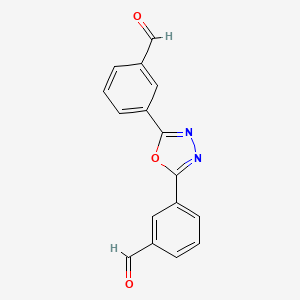
![{3-[(Acridin-9-yl)amino]-5-(hydroxymethyl)phenyl}carbamic acid](/img/structure/B15216890.png)
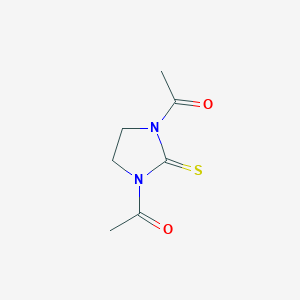
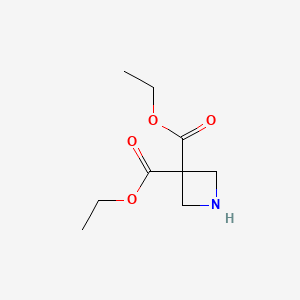
![8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B15216901.png)
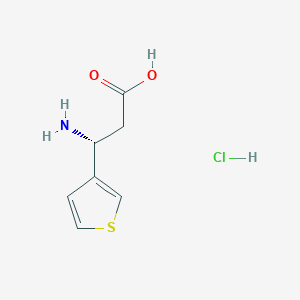
![3,3'-Methylenebis[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B15216904.png)
